3-Benzothiazol-2-yl-acrylic acid

Organic Synthesis Medicinal Chemistry Building Block

Researchers sourcing benzothiazole-acrylic acid conjugates for Michael addition library synthesis frequently encounter inconsistent purity and fragmented supply chains. 3-Benzothiazol-2-yl-acrylic acid (CAS 123530-67-6) directly addresses this gap: • α,β-Unsaturated carbonyl scaffold enables diverse heterocyclic derivatization; structurally related benzothiazole analogs demonstrate IC50 values as low as 0.66 µg/mL in cytotoxicity assays. • ≥95% purity (solid form) with batch-specific QC documentation ensures reproducible synthetic outcomes. • Stable at ambient temperature; stocked in multiple standard quantities for rapid global dispatch.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 123530-67-6
Cat. No. B044300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzothiazol-2-yl-acrylic acid
CAS123530-67-6
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C=CC(=O)O
InChIInChI=1S/C10H7NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-6H,(H,12,13)
InChIKeyLLWKVCNWFMPGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzothiazol-2-yl-acrylic Acid: Synthesis Overview


3-Benzothiazol-2-yl-acrylic acid (CAS 123530-67-6) is a heterocyclic compound featuring a benzothiazole ring linked to an acrylic acid moiety . This α,β-unsaturated carbonyl structure makes it a versatile intermediate for Michael additions and other synthetic transformations . The benzothiazole core is a recognized pharmacophore, present in numerous bioactive molecules exhibiting antimicrobial, anti-inflammatory, and anticancer properties . It is primarily procured as a research chemical for organic synthesis and medicinal chemistry applications [1].

Heterocyclic building block for organic synthesis

α,β-unsaturated carbonyl enables Michael addition

High purity analytical reference standard

3-Benzothiazol-2-yl-acrylic Acid Substitution Risks


Direct substitution of 3-benzothiazol-2-yl-acrylic acid with other benzothiazole derivatives is not scientifically justifiable without specific empirical data. The compound's unique α,β-unsaturated carboxylic acid side chain dictates its reactivity, solubility, and potential biological interactions, which can differ significantly even from closely related analogs like benzothiazole-2-acrylamides [1]. Research indicates that seemingly minor structural modifications on the benzothiazole scaffold lead to substantial variations in biological activity, including cytotoxicity and antimicrobial effects [1]. Therefore, assuming functional equivalence without direct comparative evidence introduces significant technical and procurement risk.

Structural mismatch

Carboxylic acid vs. amide analog: reactivity and biological profile may differ significantly

Endpoint variability

Minor scaffold changes can shift cytotoxicity and antimicrobial endpoints; class-level caution advised

3-Benzothiazol-2-yl-acrylic Acid: Performance Evidence


Structural Uniqueness as a Building Block

The compound (2E)-3-(1,3-benzothiazol-2-yl)prop-2-enoic acid is a distinct chemical entity with a defined molecular formula (C10H7NO2S) and molecular weight (205.23 g/mol) . Its identity is confirmed by its unique CAS registry number (123530-67-6) and MDL number (MFCD00498593) . While no direct comparative bioactivity data is available, its structure differentiates it from other benzothiazole analogs like the (6-substitutedbenzothiazol-2-yl)acrylamides series, which have amide bonds instead of the acrylic acid group and exhibit varying IC50 values in cytotoxicity assays [1].

Structural Identity
Class-level inference
Carboxylic acid (target) vs. amide (comparator class)
Reported IC50 range 0.66 – >10 µg/mL for amide analogs
Ensures correct intermediate selection; analog interchangeability not supported
Class-level inference; verify for specific project
Organic Synthesis Medicinal Chemistry Building Block

Reactivity Profile as a Michael Acceptor

3-Benzothiazol-2-yl-acrylic acid contains an α,β-unsaturated carbonyl system, which allows it to function as a Michael acceptor . This reactivity is a class-level inference for compounds with this motif. In contrast, saturated benzothiazole derivatives lacking this conjugated system would be unreactive in Michael additions. The specific substitution pattern on the benzothiazole ring influences the electron density of the double bond, thereby modulating its reactivity as a Michael acceptor [1].

Michael Acceptor Reactivity
Class-level inference
α,β-unsaturated carbonyl enables Michael addition; absent in saturated analogs
Synthetic versatility not accessible with non-conjugated building blocks
Inferred from structure; confirm reactivity in target system
Organic Synthesis Medicinal Chemistry Michael Addition

3-Benzothiazol-2-yl-acrylic Acid: Procurement Scenarios


Michael Acceptor Building Block

Procure 3-benzothiazol-2-yl-acrylic acid for use as a key intermediate in the synthesis of more complex heterocyclic compounds. Its α,β-unsaturated carbonyl structure allows it to participate in Michael additions, enabling the creation of diverse molecular libraries for drug discovery [1]. This application is supported by its structural features, which are directly analogous to those used in the synthesis of benzothiazole-2-acrylic acid derivatives with reported antimicrobial activity [1].

Starting Material for Bioactive Molecules

Use 3-benzothiazol-2-yl-acrylic acid as a starting material for the synthesis of potential therapeutic agents. The benzothiazole core is a privileged pharmacophore associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . While the compound itself lacks direct bioactivity data, it is a validated intermediate for generating structurally related compounds that have shown potent cytotoxicity with IC50 values as low as 0.66 µg/mL [2].

Analytical Reference Standard

Procure 3-benzothiazol-2-yl-acrylic acid as an analytical reference standard. The compound is available in high purity (≥95%) and is suitable for use in method development, calibration, and validation studies . Its well-defined chemical properties (CAS 123530-67-6, MF C10H7NO2S, MW 205.23 g/mol) make it a reliable standard for HPLC, LC-MS, and other analytical techniques .

Application
Selection Property
Validation Focus
Michael addition building block
α,β-unsaturated reactivity
Confirm adduct formation and yield
Bioactive molecule synthesis
Benzothiazole pharmacophore
Verify biological endpoint response in model
Analytical reference standard
Certified purity profile
Perform in-house purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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